6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-3-silabicyclo[310]hexane, 3,3-diphenyl- is a unique organosilicon compound characterized by its bicyclic structure This compound is notable for its incorporation of silicon and oxygen atoms within a six-membered ring, which imparts distinct chemical properties and reactivity
Preparation Methods
The synthesis of 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- typically involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with N-benzyltriphenylphosphinimine. This reaction yields 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-1,3-dioxa-2,4-disilacyclohexane . The mechanism for the formation of the product involves the reaction of dimethylsilanone with 2,2-dimethyl-4-vinylsilaoxetane
Chemical Reactions Analysis
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond, forming silanes.
Substitution: The phenyl groups attached to the silicon atom can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include fluoride ions, which attack the silicon atom, resulting in the loss of isoprene or butadiene. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a model compound for studying silicon-oxygen interactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the development of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The phenyl groups attached to the silicon atom can undergo electrophilic aromatic substitution, leading to the formation of various derivatives . The compound’s reactivity is influenced by the electronic properties of the silicon and oxygen atoms, as well as the steric effects of the phenyl groups.
Comparison with Similar Compounds
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- can be compared with other similar compounds, such as:
3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: This compound lacks the phenyl groups, making it less stable and less reactive.
6-Oxa-3-germabicyclo[3.1.0]hexane: This compound contains a germanium atom instead of silicon, resulting in different reactivity and chemical properties.
Cyclopentane oxide: This compound has a similar bicyclic structure but lacks the silicon atom, making it less versatile in terms of chemical reactivity.
The uniqueness of 6-Oxa-3-silabicyclo[31
Properties
CAS No. |
51343-26-1 |
---|---|
Molecular Formula |
C16H16OSi |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C16H16OSi/c1-3-7-13(8-4-1)18(11-15-16(12-18)17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
KNPKXKPDKQOPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)C[Si]1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.